molecular formula C10H6O3S B14408527 2,5-Furandione, 3-(phenylthio)- CAS No. 84649-32-1

2,5-Furandione, 3-(phenylthio)-

Cat. No.: B14408527
CAS No.: 84649-32-1
M. Wt: 206.22 g/mol
InChI Key: QDDYQWXXXFPAKU-UHFFFAOYSA-N
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Description

2,5-Furandione, 3-(phenylthio)-, also known as 3-Phenyl-2,5-furandione, is an organic compound with the molecular formula C10H6O3S. It is a derivative of maleic anhydride, where a phenylthio group is attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, 3-(phenylthio)- typically involves the reaction of maleic anhydride with thiophenol under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of 2,5-Furandione, 3-(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, 3-(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2,5-Furandione, 3-(phenylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Furandione, 3-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylthio group plays a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Furandione, 3-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other anhydrides may not be suitable .

Properties

CAS No.

84649-32-1

Molecular Formula

C10H6O3S

Molecular Weight

206.22 g/mol

IUPAC Name

3-phenylsulfanylfuran-2,5-dione

InChI

InChI=1S/C10H6O3S/c11-9-6-8(10(12)13-9)14-7-4-2-1-3-5-7/h1-6H

InChI Key

QDDYQWXXXFPAKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=O)OC2=O

Origin of Product

United States

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